molecular formula C10H16N2O2S B1318648 5-amino-N-isopropyl-2-methylbenzenesulfonamide CAS No. 947012-26-2

5-amino-N-isopropyl-2-methylbenzenesulfonamide

Cat. No.: B1318648
CAS No.: 947012-26-2
M. Wt: 228.31 g/mol
InChI Key: KLFUQQSDHFGBSV-UHFFFAOYSA-N
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Description

5-amino-N-isopropyl-2-methylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial and anti-inflammatory agents. The presence of the amino group and the isopropyl substituent on the benzene ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-isopropyl-2-methylbenzenesulfonamide typically involves the sulfonation of 2-methylbenzenamine followed by the introduction of the isopropyl group. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-isopropyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzenesulfonamides depending on the reagents used.

Scientific Research Applications

5-amino-N-isopropyl-2-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-N-isopropyl-2-methylbenzenesulfonamide involves its interaction with bacterial cell membranes, leading to the disruption of membrane integrity and subsequent bacterial cell death. The compound targets specific enzymes and proteins within the bacterial cells, inhibiting their function and preventing bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N-isopropyl-2-methylbenzenesulfonamide stands out due to its unique combination of the amino group and the isopropyl substituent, which enhances its chemical reactivity and biological activity compared to other benzenesulfonamides.

Properties

IUPAC Name

5-amino-2-methyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-7(2)12-15(13,14)10-6-9(11)5-4-8(10)3/h4-7,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFUQQSDHFGBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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